molecular formula C10H17BrClN3 B1424847 N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride CAS No. 1220029-23-1

N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride

Cat. No. B1424847
CAS RN: 1220029-23-1
M. Wt: 294.62 g/mol
InChI Key: HGBGPBMIXHEJBO-UHFFFAOYSA-N
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Description

N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride (NBPPDH) is an organic compound that has been used in various scientific research applications. NBPPDH is a white, crystalline solid that is soluble in water and other organic solvents. It is a derivative of the pyridine ring, which is a six-membered aromatic heterocyclic compound. NBPPDH has been used in the synthesis of various pharmaceuticals, and has also been studied for its potential use in medical treatments.

Scientific Research Applications

  • Nuclear Magnetic Resonance Spectroscopy : Research by Freifelder, Mattoon, & Kriese (1967) explored the nuclear magnetic resonance spectra of related alkylene-substituted diethylamines, providing insights into the structural analysis of similar compounds.

  • Crystal Structure and Magnetic Properties : Bhowmik et al. (2014) synthesized and characterized new azido bridged chains with compounds including N-methyl-1,3-propanediamine, revealing insights into their distorted octahedral geometry and magnetic properties.

  • Heterodinuclear Compound Formation : The study by Salmon, Thuéry, & Ephritikhine (2007) involved the formation of strictly heterodinuclear compounds containing U4+ and Cu2+ or Ni2+ ions using 1,3-propanediamine derivatives, contributing to the understanding of complex compound synthesis.

  • Metal Complex Synthesis and Luminescence : Caballero et al. (2011) described the synthesis of new metal complexes involving 1,3-propanediamine and their luminescent properties, which can have implications in materials science.

  • Cyclometallated Palladium(II) Complexes : Research by Fernández et al. (2001) focused on the novel structures of cyclometallated complexes of palladium(II) derived from terdentate ligands, including N,N-dimethyl-1,3-propanediamine, which have potential applications in catalysis.

  • Aminoalkylguanidine Derivatives Synthesis : Tsuji, Momona, & Ueda (1967) explored the syntheses of aminoalkylguanidine derivatives, including N1-benzyl-2-methyl-1, 2-propanediamine hydrochloride, for potential use in organic synthesis.

  • Octahedral Nickel(II) Complex Modulation : The study by Đurić et al. (2020) investigated the modulation of the structure of octahedral 1,3-pdta-nickel(II) complexes by introducing methyl substituents, offering insights into the design of metal-organic frameworks.

  • Cadmium(II) Complexes and Polymerization Studies : Lee et al. (2019) synthesized cadmium(II) complexes containing tridentate ligands like N1,N1-dimethyl-N3-(pyridin-2-ylmethylene)propane-1,3-diamine, contributing to the field of polymer science.

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3.ClH/c1-14(2)7-3-6-12-10-5-4-9(11)8-13-10;/h4-5,8H,3,6-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBGPBMIXHEJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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